4-(2-Chlorophenyl)-4-oxobutyronitrile
Overview
Description
4-(2-Chlorophenyl)-4-oxobutyronitrile is an organic compound with the molecular formula C10H8ClNO. It is characterized by the presence of a chlorophenyl group attached to a butyronitrile moiety, which includes a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-4-oxobutyronitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 4-(2-chlorophenyl)-4-oxobutyric acid.
Reduction: Formation of 4-(2-chlorophenyl)-4-aminobutyronitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)-4-oxobutyronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-4-oxobutyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-4-oxobutyric acid
- 4-(2-Chlorophenyl)-4-aminobutyronitrile
- 2-Chlorobenzaldehyde
Uniqueness
Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of novel derivatives .
Properties
IUPAC Name |
4-(2-chlorophenyl)-4-oxobutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUNMHMYNNNTAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642239 | |
Record name | 4-(2-Chlorophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135595-17-4 | |
Record name | 4-(2-Chlorophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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